molecular formula C22H34O7 B1673556 Forskolin CAS No. 66575-29-9

Forskolin

Cat. No.: B1673556
CAS No.: 66575-29-9
M. Wt: 410.5 g/mol
InChI Key: OHCQJHSOBUTRHG-KGGHGJDLSA-N
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Description

Colforsin, also known as forskolin, is a labdane diterpenoid derived from the roots of the plant Coleus forskohlii. It is a potent activator of the adenylate cyclase system, leading to the biosynthesis of cyclic adenosine monophosphate (cAMP). Colforsin exhibits various pharmacological properties, including antihypertensive, positive inotropic, platelet aggregation inhibitory, and smooth muscle relaxant activities. It also lowers intraocular pressure and promotes the release of hormones from the pituitary gland .

Mechanism of Action

Forskolin, a labdane diterpenoid, is a bioactive compound derived from the plant Coleus forskohlii . It has gained significant attention in the field of medical research due to its wide range of biological effects. This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound’s primary target is the enzyme adenylate cyclase . Adenylate cyclase plays a crucial role in the cellular response to hormones and other extracellular signals . It is also involved in cell communication in the hypothalamus/pituitary gland axis and the feedback control of hormones .

Mode of Action

This compound activates adenylate cyclase, which leads to an increase in intracellular levels of cyclic AMP (cAMP) . cAMP is a vital second messenger necessary for the proper biological response of cells to hormones and other extracellular signals . By increasing cAMP levels, this compound can stimulate a cascade of biochemical reactions that enhance metabolic processes and energy production .

Biochemical Pathways

The activation of adenylate cyclase by this compound leads to the elevation of cAMP levels, which in turn activates various enzymes and pathways that regulate cellular processes . One of the most well-known effects of increased cAMP levels is the activation of protein kinase A (PKA) , an enzyme that plays a role in numerous cellular functions.

Pharmacokinetics

The roots contain the highest concentration of this metabolite, which is used for its extraction .

Result of Action

This compound’s action results in a wide range of molecular and cellular effects. It has been shown to have neuroprotective potential, alleviating pathogenic factors linked with numerous neurological abnormalities . This compound also displayed antiviral activity against several viruses, suggesting its potential role in antiviral therapies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the this compound content in Coleus forskohlii can vary based on environmental conditions and cultivation practices . Moreover, seeds with low germinating rates fail to produce a homogenous population, bringing about changes in metabolite production .

Preparation Methods

Synthetic Routes and Reaction Conditions

Colforsin can be synthesized through a series of chemical reactions starting from the precursor 13R-manoyl oxide. The synthesis involves the use of cytochrome P450 enzymes and acetyltransferases, which catalyze a cascade of reactions converting 13R-manoyl oxide into colforsin. The key steps include hydroxylation, epoxidation, and acetylation reactions .

Industrial Production Methods

Commercial production of colforsin relies primarily on extraction from its natural source, the plant Coleus forskohlii. The roots of the plant are harvested, and colforsin is extracted using organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO). The extracted compound is then purified through various chromatographic techniques to obtain colforsin in its pure form .

Chemical Reactions Analysis

Types of Reactions

Colforsin undergoes several types of chemical reactions, including:

    Oxidation: Colforsin can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert colforsin into different reduced forms.

    Substitution: Colforsin can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated, epoxidized, and acetylated derivatives of colforsin. These derivatives exhibit different pharmacological properties and can be used in various scientific research applications .

Scientific Research Applications

Colforsin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Colforsin is unique among labdane diterpenoids due to its potent activation of adenylate cyclase and subsequent increase in cyclic adenosine monophosphate levels. Similar compounds include:

Colforsin’s uniqueness lies in its ability to directly activate adenylate cyclase without mediating the catecholamine beta-adrenoceptor, making it a valuable tool in scientific research and pharmaceutical development .

Properties

IUPAC Name

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16-,17-,19-,20-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCQJHSOBUTRHG-KGGHGJDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040484
Record name Forskolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66575-29-9, 66428-89-5
Record name Forskolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66575-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066428895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Colforsin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066575299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Colforsin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02587
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Forskolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Colforsin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.354
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name COLFORSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F7A44V6OU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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